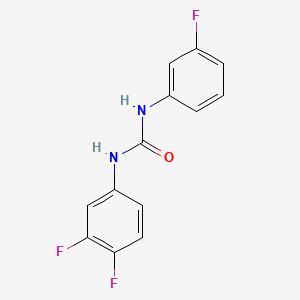

N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea often involves the reaction of fluoro-substituted anilines with isocyanates or other urea-forming reagents. For example, N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substitutedphenyl) ureas are synthesized from chloro-trifluoromethylaniline and triphosgene in the presence of substituted anilines, a method that could be adapted for the synthesis of N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea by choosing appropriate fluoro-substituted anilines and isocyanates (Liu He-qin, 2010).

Molecular Structure Analysis

Molecular structure analysis of similar compounds shows that the urea group can adopt a planar configuration, which is nearly coplanar with adjacent aromatic rings. This planarity is often stabilized by intramolecular hydrogen bonding. For instance, the crystal structure of a related compound, N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea, reveals a planar urea group that is nearly coplanar with the thiadiazole and 4-trifluoromethylbenzene rings, suggesting similar structural characteristics could be expected for N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea (Li-Qiao Shi, 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds with fluoro-substituted phenyl groups and urea functionalities can be complex, involving various rearrangements and transformations. An example is the acid-catalyzed rearrangement of N-phenyl-N′-phenoxyurea to biphenyl derivatives, demonstrating the reactivity of similar urea compounds under acidic conditions (Y. Endo, T. Terashima, K. Shudo, 1984).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely related to their molecular structure. For instance, concomitant polymorphs have been observed in 1,3-bis(3-fluorophenyl)urea, suggesting that N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea might also exhibit polymorphism, which can significantly affect its physical properties (C. Capacci-Daniel et al., 2016).

Wissenschaftliche Forschungsanwendungen

Herbicide Development and Environmental Impact

- Selective Herbicide for Grain Sorghum: N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea and its analogs have been evaluated for their selective herbicidal activity in grain sorghum. These compounds exhibit potent in vitro activity by interfering with photosynthetic electron transport and binding to atrazine sites, correlating well with whole-plant phytotoxicity upon postemergence application. The research also discusses the minimal activity of certain sorghum metabolites, highlighting the compound's selectivity properties (Gardner et al., 1985).

Chemical Synthesis and Molecular Structure

- Crystal Structure of a Benzoylurea Pesticide: Studies on the crystal structure of flufenoxuron, a benzoylurea pesticide, reveal the dihedral angles and three-dimensional architecture formed by hydrogen bonds and π–π interactions. This research provides insights into the molecular design and potential modifications for enhanced activity (Jeon et al., 2014).

Microbial Interaction and Degradation

- Microbial Degradation of Substituted Urea Herbicides: Research into the microbial degradation of substituted urea herbicides, including those similar in structure to N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea, has shown significant differences in degradation rates among various fungi. This study contributes to understanding the environmental fate and potential for bioremediation of such herbicides (Murray et al., 1969).

Eigenschaften

IUPAC Name |

1-(3,4-difluorophenyl)-3-(3-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O/c14-8-2-1-3-9(6-8)17-13(19)18-10-4-5-11(15)12(16)7-10/h1-7H,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLWDNIWXXHNPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenyl)-3-(3-fluorophenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)

![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)

![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)

![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)

![2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5500183.png)

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)